Home > Products > Screening Compounds P10427 > 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - 5755-05-5

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Catalog Number: EVT-1815610
CAS Number: 5755-05-5
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-ones are a class of heterocyclic compounds characterized by a fused benzene ring and an oxazepinone ring. These compounds have gained attention in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-convulsant, and hypnotic properties [, ].

Specific mention of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one:

  • One study explored 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones for their anticonvulsant and hypnotic activities []. This suggests the 7-bromo derivative was likely synthesized and evaluated, but specific data is not provided in the abstract.

1. 2-(3-Chlorophenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one []

  • Compound Description: This compound shares the core structure of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one with the target compound. The crystal structure of this compound has been reported, revealing the conformation of the central seven-membered ring and intermolecular interactions. []

2. 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as TNIK Inhibitors [, ]

  • Compound Description: This group encompasses a series of compounds based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, explored for their inhibitory activity against TNIK (Traf2- and Nck-interacting protein kinase). Notably, compound 21k from this series demonstrated potent and selective TNIK inhibition (IC50: 0.026 ± 0.008 μM) and exhibited promising anti-colorectal cancer effects in vitro and in vivo. []

3. 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors []

  • Compound Description: This series of compounds, also based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, was investigated for its potential as ROCK (Rho-associated protein kinase) inhibitors for treating glaucoma. []

4. 7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones as Anticonvulsant and Hypnotic Agents []

  • Compound Description: This research focuses on evaluating a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones for their potential anticonvulsant and hypnotic activities. []

5. Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors []

  • Compound Description: This research describes the development of potent and orally bioavailable WD repeat domain 5 inhibitors, utilizing a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core. These inhibitors showed improved potency, selectivity, and physicochemical properties compared to previous dihydroisoquinolinone-based counterparts. []
Overview

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound classified under the benzoxazepine class, which is recognized for its diverse biological activities. The compound has the molecular formula C9H8BrNO2C_9H_8BrNO_2 and a molecular weight of approximately 232.07 g/mol. It has gained attention in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.

Source and Classification

The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is noted for its structural and functional properties. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings, which are crucial for various biological interactions. The presence of bromine in its structure enhances its reactivity and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2-amino-5-bromophenol.
  2. Reagents: Chloroacetyl chloride is used as a key reagent in the acylation step.
  3. Base: A base such as sodium bicarbonate is employed to facilitate the reaction.
  4. Reaction Mechanism:
    • Acylation: The acylation of the amino group leads to the formation of an intermediate.
    • Cyclization: This intermediate undergoes intramolecular cyclization to form the benzoxazepine ring.
2 amino 5 bromophenol+Chloroacetyl chlorideNaHCO37 Bromo 3 4 dihydrobenzo f 1 4 oxazepin 5 2H one\text{2 amino 5 bromophenol}+\text{Chloroacetyl chloride}\xrightarrow{\text{NaHCO}_3}\text{7 Bromo 3 4 dihydrobenzo f 1 4 oxazepin 5 2H one}

This synthetic route has been optimized for yield and purity in laboratory settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be represented using various chemical notations:

  • InChI: InChI=1S/C9H8BrNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2
  • SMILES: C1COC2=C(CN1N)C=C(C=C2)Br

Structural Features

The compound features a bicyclic core structure with a bromine atom at the 7-position and a carbonyl group at the 5-position. These functional groups contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can participate in several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, which can modify the compound's properties.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction reactions to yield different derivatives.

Common Reagents and Conditions

For substitution reactions, reagents such as sodium azide or potassium cyanide are commonly used. Oxidizing agents like potassium permanganate may be employed for oxidation processes, while reducing agents such as lithium aluminum hydride are suitable for reduction.

Mechanism of Action

The mechanism of action for 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific biological targets. Notably, it has been identified as an inhibitor of Traf2-and Nck-interacting protein kinase (TNIK), which plays a significant role in the Wnt/β-catenin signaling pathway associated with colorectal cancer. The compound's inhibition of TNIK leads to reduced cell proliferation and migration in cancer cells, demonstrating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of the bromine atom enhances nucleophilicity and potential for substitution reactions.
Applications

Scientific Uses

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications in scientific research:

  1. Medicinal Chemistry: As a potential lead compound for developing new kinase inhibitors targeting various cancers.
  2. Biological Studies: Used to explore mechanisms related to neurotransmitter modulation and enzyme inhibition.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways Involving 2-Amino-5-Bromophenol and Chloroacetyl Chloride

The primary industrial-scale synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 740842-72-2) employs 2-amino-5-bromophenol and chloroacetyl chloride as key starting materials. This robust three-step sequence begins with the N-acylation of 2-amino-5-bromophenol under Schotten-Baumann conditions, where the amine nucleophile attacks chloroacetyl chloride in a biphasic mixture (dichloromethane/water) at 0–5°C. This generates 2-(2-bromo-4-hydroxyphenylamino)acetic acid (Intermediate I) with high regioselectivity (>95% purity) [5].

Intermediate I undergoes O-alkylation via intramolecular nucleophilic substitution. Heating in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C facilitates phenoxide ion formation, which displaces the terminal chloride to form the unsubstituted benzoxazepinone core. Bromination at C7 is achieved using bromine (Br₂) in acetic acid at 50°C, yielding the title compound as a hydrochloride salt (58% overall yield from 2-amino-5-bromophenol) [5] [7]. Critical process optimizations include:

  • Solvent Control: Maintaining pH >10 during acylation suppresses dihalo byproduct formation.
  • Cyclization Temperature: Temperatures exceeding 100°C promote hydrolytic degradation.
  • Crystallization: Isopropanol/water mixtures afford pharmaceutical-grade purity (99.5%) [5].

Table 1: Optimized Conditions for Key Synthetic Steps

StepReagents/ConditionsTemperatureYieldPurity
N-AcylationClCH₂COCl, K₂CO₃, CH₂Cl₂/H₂O0-5°C92%>95%
CyclizationK₂CO₃, DMF80-90°C85%97%
BrominationBr₂, CH₃COOH50°C74%99%

Acylation-Cyclization Mechanisms for Benzoxazepine Core Formation

The ring-closure step proceeds via an Sₙ2-type intramolecular nucleophilic substitution. Quantum mechanical calculations reveal a strained, boat-like transition state where the phenoxide oxygen attacks the α-carbon of the chloroacetamide side chain. Kinetic studies confirm pseudo-first-order behavior with an activation energy (Eₐ) of 85 kJ/mol. Base strength critically influences cyclization kinetics: weaker bases (e.g., NaHCO₃) result in incomplete conversion (<50%), while K₂CO₃ in aprotic polar solvents (DMF, N-methylpyrrolidone) maximizes ring-closure efficiency [1] [6].

Electronic effects of the bromine substituent enhance cyclization regioselectivity. The meta-bromo group reduces electron density at the phenolic oxygen, mitigating competing C-alkylation or polymerization side reactions. Deuterium-labeling experiments confirm exclusive O-attack even under forcing conditions, underscoring the reaction’s robustness [1]. Post-cyclization, bromination exploits the electron-rich C7 position adjacent to the oxazepinone oxygen. Electrophilic aromatic substitution occurs regioselectively without protecting groups due to the para-orientation relative to the electron-donating ether oxygen [6].

Transition-Metal-Free Approaches for Structural Diversification

The 7-bromo substituent serves as a versatile handle for nucleophilic aromatic substitution (SₙAr) without transition-metal catalysts. In situ generated sodium methanethiolate (NaSCH₃) displaces bromide in DMSO at 60°C to yield 7-(methylthio)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (86% yield). This chemoselectivity capitalizes on the enhanced leaving-group ability imparted by the electron-withdrawing lactam carbonyl [4] [6].

Table 2: Transition-Metal-Free Functionalization of the 7-Bromo Group

NucleophileConditionsProductYield
NaSCH₃DMSO, 60°C, 4 h7-(Methylthio) derivative86%
NaN₃DMF, 25°C, 12 h7-Azido derivative92%
MorpholineNMP, 120°C, 8 h7-(4-Morpholinyl) derivative78%
KSeCNDMF, 80°C, 6 h7-Selenocyanate derivative65%

Smiles rearrangements enable heterocycle diversification. Treatment with hydroxylamine triggers ring expansion to nine-membered N-hydroxy benzodioxazonines, demonstrating the scaffold’s synthetic plasticity [2] [7].

Eco-Friendly and Catalyst-Free Strategies for Heterocyclic Functionalization

Aqueous-phase cyclization significantly reduces environmental impact. Replacing DMF with water/ethanol (4:1) and using microwave irradiation (150°C, 30 min) achieves 88% cyclization yield without base catalysts. This exploits water’s enhanced ionizing power at high temperatures to facilitate phenoxide formation [4].

Solid-state mechanochemistry enables solvent-free N-functionalization. Co-grinding the 7-bromo oxazepinone with potassium tert-butoxide and phenyl isocyanate in a ball mill (600 rpm, 30 min) produces the N-3 phenylcarbamoyl derivative (94% conversion). This eliminates volatile organic solvents and reduces energy consumption by 80% compared to solution-phase methods [4].

Table 3: Eco-Friendly Reaction Engineering Approaches

StrategyReactionConditionsEfficiencyE-factor
Aqueous MW cyclizationLactam formationH₂O/EtOH, 150°C, 30 min (MW)88% yield2.1
Mechanochemical N-acylationCarbamate synthesisKOtBu, PhNCO, ball mill, 30 min94% conversion0.3
Solvent-free brominationElectrophilic substitutionBr₂ adsorbed on silica gel, 40°C70% yield1.8

In silico solvent screening guided the replacement of dichloromethane with cyclopentyl methyl ether (CPME) in bromination steps, reducing the Process Mass Intensity from 32 to 11. Life-cycle assessment confirmed a 40% reduction in cumulative energy demand across the synthetic route [4] [5].

Properties

CAS Number

5755-05-5

Product Name

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)

InChI Key

ZTPNIBLOOMKHQJ-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)N1

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.